4-(prop-2-yn-1-yloxy)pyridine
Description
Significance of Pyridine (B92270) Scaffolds in Modern Organic Chemistry
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous scaffold in organic chemistry. nih.gov Its unique electronic properties, arising from the electronegative nitrogen atom, confer upon it a set of characteristics that are highly desirable in various applications. Pyridine and its derivatives are fundamental components in a vast array of natural products, including alkaloids like nicotine (B1678760) and vitamins such as niacin and pyridoxine. rsc.orgrsc.org
In the realm of medicinal chemistry, the pyridine scaffold is considered a "privileged structure" due to its frequent appearance in a diverse range of FDA-approved drugs. rsc.orgrsc.org Its ability to act as a hydrogen bond acceptor and its moderate basicity contribute to favorable pharmacokinetic properties, such as improved water solubility. mdpi.com Pyridine-containing drugs are employed in the treatment of a wide spectrum of diseases, including tuberculosis, HIV/AIDS, cancer, and Alzheimer's disease. nih.govnih.gov Furthermore, the pyridine nucleus serves as a versatile framework for the design of ligands in coordination chemistry and asymmetric catalysis, and as a building block for functional nanomaterials. rsc.org
Role of Alkynyl Functionality in Advanced Chemical Synthesis and Functionalization
The alkynyl group, characterized by a carbon-carbon triple bond, is a powerhouse of chemical reactivity and a key functional group in advanced organic synthesis. Terminal alkynes, which possess a hydrogen atom attached to one of the sp-hybridized carbons, exhibit a notable acidity of the terminal proton (pKa ≈ 25), allowing for their deprotonation to form highly nucleophilic acetylides. alfa-chemistry.com This reactivity is the cornerstone of numerous carbon-carbon bond-forming reactions.
Perhaps the most prominent application of terminal alkynes in recent years has been in the realm of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govrsc.org This reaction provides a highly efficient, reliable, and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. The mild reaction conditions and tolerance of a wide variety of functional groups have made click chemistry an indispensable tool in drug discovery, bioconjugation, and materials science. nih.govmdpi.com The rigidity and linear geometry of the alkyne and the resulting triazole linker are also valuable attributes in the design of molecular scaffolds and functional materials.
Structural Context of 4-(prop-2-yn-1-yloxy)pyridine (B1631434) within Pyridine Derivatives
This compound is a bifunctional molecule that marries the essential features of both the pyridine scaffold and a terminal alkyne. Its structure consists of a pyridine ring substituted at the 4-position with a propargyl ether group (-OCH₂C≡CH). This arrangement positions it as a valuable synthetic intermediate.
The synthesis of this compound and its analogues is typically achieved through the Williamson ether synthesis, by reacting a corresponding hydroxypyridine with propargyl bromide or a similar propargyl halide in the presence of a base. mdpi.comresearchgate.net
The strategic placement of the propargyl group on the pyridine ring allows for a wide range of subsequent chemical modifications. The terminal alkyne is readily available for participation in reactions such as the aforementioned click chemistry, as well as Sonogashira coupling, and other metal-catalyzed cross-coupling reactions. This enables the straightforward introduction of this pyridine-containing moiety into larger, more complex molecules. Researchers have utilized this compound and its derivatives as key building blocks for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. samipubco.comresearchgate.netrsc.orgnih.govmdpi.com
Chemical and Physical Properties
Below is a table summarizing some of the key properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇NO | nih.gov |
| IUPAC Name | This compound | nih.gov |
| CAS Number | 18994-77-9 | chemicalbook.com |
| Molecular Weight | 133.15 g/mol | N/A |
| Boiling Point | 99-101 °C (at 2 Torr) | N/A |
Spectroscopic Data
The structural features of this compound and its derivatives have been characterized using various spectroscopic techniques. The following table provides typical chemical shift ranges observed in NMR spectroscopy for related structures, which are indicative of the electronic environment of the protons and carbons in the molecule.
| Nucleus | Chemical Shift (δ) ppm | Notes | Source(s) |
| ¹H NMR | ~8.2-8.5 (d) | Protons on the pyridine ring adjacent to the nitrogen | mdpi.com |
| ~6.8-7.2 (d) | Protons on the pyridine ring meta to the nitrogen | mdpi.com | |
| ~4.6-5.2 (d) | Methylene protons (-OCH₂-) | mdpi.commdpi.com | |
| ~2.5-2.9 (t) | Acetylenic proton (-C≡CH) | mdpi.commdpi.com | |
| ¹³C NMR | ~163-167 | Carbon of the pyridine ring attached to the ether oxygen | semanticscholar.org |
| ~150-151 | Carbons of the pyridine ring adjacent to the nitrogen | semanticscholar.org | |
| ~110-115 | Carbons of the pyridine ring meta to the nitrogen | semanticscholar.org | |
| ~75-80 | Acetylenic carbons (-C≡C-) | mdpi.comsemanticscholar.org | |
| ~53-58 | Methylene carbon (-OCH₂-) | mdpi.com |
Properties
CAS No. |
64818-18-4 |
|---|---|
Molecular Formula |
C8H7NO |
Molecular Weight |
133.1 |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Strategic Chemical Transformations
Direct Synthesis of 4-(prop-2-yn-1-yloxy)pyridine (B1631434) and Analogues
The primary route to this compound involves the formation of an ether linkage between the 4-position of a pyridine (B92270) ring and a propargyl group. This is typically achieved through nucleophilic substitution reactions where a hydroxylated pyridine derivative acts as the nucleophile.
Propargylation Strategies for Pyridine Hydroxyl Derivatives
The most common and direct method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of a 4-hydroxypyridine (B47283) derivative to form a more nucleophilic pyridinoxide anion, which then undergoes a nucleophilic attack on a propargyl halide, such as propargyl bromide. The use of a suitable base is crucial for the deprotonation of the hydroxyl group. Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), and various alkoxides. The choice of solvent is also important, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) being frequently employed to facilitate the reaction.
A study on the synthesis of a related compound, 2-methyl-4-(prop-2-yn-1-yloxy)pyridine, illustrates a typical procedure. In this synthesis, the corresponding hydroxypyridine was treated with sodium hydride to generate the alkoxide, which was then reacted with propargyl bromide to yield the desired product. nih.gov This methodology is broadly applicable to a range of substituted hydroxypyridines.
Table 1: Illustrative Propargylation of a Hydroxypyridine Derivative
| Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield |
|---|---|---|---|---|---|
| 2-methyl-4-hydroxypyridine | Propargyl bromide | Sodium hydride | Not specified | 2-methyl-4-(prop-2-yn-1-yloxy)pyridine | 43% |
Regioselective Functionalization Approaches
The regioselectivity of the functionalization of the pyridine ring is a critical aspect of the synthesis. When starting with pyridine itself, direct functionalization at the 4-position can be challenging due to the electronic properties of the ring, which often favor reactions at the 2- and 3-positions. To achieve regioselective synthesis of 4-substituted pyridines, various strategies have been developed.
One approach involves the use of pyridine N-oxides. The N-oxide group alters the electronic distribution in the pyridine ring, making the 4-position more susceptible to nucleophilic attack. After the desired functional group has been introduced at the 4-position, the N-oxide can be removed by reduction.
Another strategy employs directing groups or specific catalysts that favor functionalization at the C-4 position. While not directly applied to the synthesis of this compound in the reviewed literature, these methods represent the state-of-the-art in pyridine chemistry and could be adapted for this purpose. For instance, certain transition metal catalysts have been shown to direct C-H functionalization to the 4-position of pyridines.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions
The terminal alkyne functionality of this compound makes it an ideal substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This highly efficient and regioselective click reaction allows for the formation of a stable 1,4-disubstituted 1,2,3-triazole ring by reacting with an organic azide (B81097). sapub.orgnih.govnih.govmdpi.com
Formation of 1,2,3-Triazole Adducts
The CuAAC reaction of this compound with a variety of organic azides leads to the corresponding 1-(substituted)-4-((pyridin-4-yloxy)methyl)-1H-1,2,3-triazoles. The reaction is typically carried out in the presence of a copper(I) catalyst, which can be generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO4), and a reducing agent, like sodium ascorbate. nih.gov The reaction proceeds under mild conditions, often in aqueous or mixed aqueous-organic solvent systems, and is tolerant of a wide range of functional groups on the azide partner.
While specific examples of CuAAC reactions with this compound are not extensively detailed in the provided search results, the general applicability of this reaction is well-established for a vast array of terminal alkynes and azides. For instance, the synthesis of novel bicyclic pyridine-based hybrids linked to a 1,2,3-triazole unit has been described via a click reaction, demonstrating the utility of this transformation in creating complex molecular architectures. sapub.org
Table 2: Representative CuAAC Reaction
| Alkyne | Azide | Copper Source | Reducing Agent | Solvent | Product |
|---|---|---|---|---|---|
| This compound | R-N3 (Generic Azide) | CuSO4 | Sodium Ascorbate | t-BuOH/H2O | 1-R-4-((pyridin-4-yloxy)methyl)-1H-1,2,3-triazole |
Ligand Design and Catalytic System Optimization for CuAAC
The efficiency of the CuAAC reaction can be significantly enhanced through the use of ligands that stabilize the copper(I) catalytic species and accelerate the catalytic cycle. A variety of ligands have been developed for this purpose, with nitrogen-based ligands such as tris(triazolylmethyl)amines and N-heterocyclic carbenes (NHCs) being particularly effective. nih.govnih.gov
The choice of ligand can influence the reaction rate and the tolerance to various functional groups and reaction conditions. For electron-deficient alkynes, such as those containing a pyridine ring, the electronic properties of the substrate can affect the reaction kinetics. Optimization of the catalytic system, including the copper source, ligand, and solvent, is often necessary to achieve high yields and reaction rates. For instance, NHC-based polynuclear copper(I) complexes have been shown to be highly active catalysts for the CuAAC of a range of azides and alkynes, including 2-ethynylpyridine. nih.gov
Mechanistic Insights into CuAAC with Alkynyl Pyridines
The mechanism of the CuAAC reaction has been the subject of extensive experimental and computational studies. nih.govacs.org It is generally accepted that the reaction proceeds through a stepwise pathway involving the formation of a copper(I) acetylide intermediate. This intermediate then reacts with the azide to form a six-membered metallacycle, which subsequently undergoes reductive elimination to yield the triazole product and regenerate the copper(I) catalyst.
Diversification via Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis provides powerful and efficient pathways for forming new carbon-carbon and carbon-heteroatom bonds, enabling the modification of the this compound core at various positions.
Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki, Sonogashira, Heck)
Palladium-catalyzed cross-coupling reactions are cornerstone methodologies in modern organic synthesis, allowing for the precise and efficient formation of C-C bonds. youtube.com These reactions are instrumental in the derivatization of heterocyclic compounds like pyridine.
The Suzuki-Miyaura coupling reaction, which couples organoboron compounds with organic halides or triflates, is a versatile method for aryl-aryl bond formation. bath.ac.uk For a halogenated derivative of this compound, a Suzuki coupling could be employed to introduce various aryl or heteroaryl substituents onto the pyridine ring. The reaction typically utilizes a palladium catalyst, such as Pd(PPh₃)₄, and a base. nih.govmdpi.com While direct Suzuki coupling on an unsubstituted pyridine C-H bond is challenging, pre-functionalization to a halopyridine enables this powerful transformation. For instance, the Suzuki coupling of 4-pyridine boronate derivatives with aryl halides is a well-established method. researchgate.net
The Sonogashira coupling is a robust method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is particularly relevant to this compound, as it allows for direct functionalization of the terminal alkyne. The reaction employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgsynarchive.com This methodology can be used to couple various aryl, heteroaryl, or vinyl groups to the propargyl side chain, significantly expanding the molecular complexity. For example, a similar methodology involving the Sonogashira cross-coupling of aryl halides with alkynyl-substituted pyrazine (B50134) and pyridine derivatives has been reported. rsc.org
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by palladium. youtube.comlibretexts.org The terminal alkyne of this compound could potentially be first converted to a vinyl halide, which could then participate in a Heck reaction. Alternatively, a halogenated version of the pyridine ring could be coupled with various alkenes. beilstein-journals.org The reaction typically involves a palladium(0) precursor, a phosphine (B1218219) ligand, and a base. nih.gov The intramolecular version of the Heck reaction is particularly powerful for constructing cyclic structures. libretexts.org
| Reaction | Reactants | Key Reagents | Potential Application for this compound |
|---|---|---|---|
| Suzuki Coupling | Organoboron compound + Organic Halide/Triflate | Pd Catalyst (e.g., Pd(PPh₃)₄), Base | Arylation/heteroarylation of a halogenated pyridine ring. |
| Sonogashira Coupling | Terminal Alkyne + Aryl/Vinyl Halide | Pd Catalyst, Cu(I) co-catalyst, Amine Base | Direct functionalization of the terminal alkyne moiety. |
| Heck Reaction | Unsaturated Halide + Alkene | Pd(0) Catalyst, Ligand, Base | Coupling of a halogenated pyridine ring with an alkene. |
Ruthenium-Catalyzed Cycloaddition Reactions
Ruthenium catalysts are highly effective in mediating cycloaddition reactions, particularly involving alkynes. chesci.com The Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) is a prominent example, which regioselectively produces 1,5-disubstituted 1,2,3-triazoles, complementing the 1,4-regioselectivity typically observed in copper-catalyzed "click" chemistry. nih.gov The terminal alkyne of this compound is an ideal substrate for this transformation, allowing for the synthesis of triazole-linked conjugates. Catalysts such as Cp*RuCl(PPh₃)₂ are commonly employed for this purpose. nih.gov
Additionally, ruthenium complexes catalyze [2+2+2] cycloaddition reactions of diynes with monoalkynes to construct benzene (B151609) rings. chesci.com While this would require a more elaborated derivative of this compound, it highlights the potential for constructing complex polycyclic systems. nih.gov
Gold(I)-Catalyzed Reactivity and Cyclization Pathways
Gold(I) catalysts have emerged as powerful tools for activating alkyne functionalities towards a variety of nucleophilic attacks, leading to diverse cyclization pathways. nih.gov The π-acidic nature of gold(I) complexes renders the alkyne moiety of this compound susceptible to intramolecular attack.
A relevant study demonstrated that 2-propargyloxypyridine, an isomer of the title compound, undergoes a gold(I)-catalyzed intramolecular cyclization. rsc.org This process involves a 5-exo-dig addition of the pyridine nitrogen onto the gold-activated alkyne, ultimately leading to the formation of N-alkenyl pyridonyl alcohols after rearrangement. rsc.org This suggests that this compound could potentially undergo similar gold-catalyzed transformations, possibly involving intermolecular nucleophilic attack at the activated alkyne, leading to a range of functionalized products. organic-chemistry.orgresearchgate.net
Nucleophilic Aromatic Substitution (SNAr) Strategies for Halogenated Pyridines
Nucleophilic aromatic substitution (SNAr) is a fundamental strategy for the synthesis of substituted pyridines. The electron-deficient nature of the pyridine ring facilitates nucleophilic attack, particularly at the C2 and C4 positions, which are electronically activated by the ring nitrogen. This method is highly effective for introducing substituents onto the pyridine core and is a primary route for the synthesis of this compound itself.
The synthesis typically involves the reaction of a 4-halopyridine, such as 4-chloropyridine, with the alkoxide of propargyl alcohol. The reaction proceeds through a Meisenheimer-like intermediate, where the negative charge is stabilized by the electron-withdrawing nitrogen atom. A relevant study reports the successful synthesis of 2,3,4,5-tetrachloro-6-(prop-2-yn-1-yloxy)pyridine via the SNAr reaction of pentachloropyridine (B147404) with propargyl alcohol, demonstrating the feasibility of this approach even with highly halogenated systems. rsc.org The efficiency of SNAr reactions can be influenced by the nature of the leaving group, the nucleophile, and the solvent. In some cases, reactions can be accelerated using elevated temperatures and pressure, potentially in a continuous flow reactor. acsgcipr.org
Emerging Synthetic Techniques in Pyridine Chemistry
The field of pyridine chemistry is continually evolving, with new methods emerging for its functionalization. A significant area of development is the direct C-H functionalization, which avoids the need for pre-functionalized substrates like halopyridines.
One innovative strategy involves the temporary dearomatization of the pyridine ring. This approach reverses the electronic properties of the pyridine, creating a stable dienamine intermediate that can react with various electrophiles with high meta-selectivity. analytik.news Subsequent rearomatization under acidic conditions yields the meta-functionalized pyridine. analytik.newsnih.gov This method has been used for trifluoromethylation, halogenation, and other transformations on complex drug molecules. researchgate.net
Another emerging area is the use of photocatalysis to generate pyridinyl radicals from pyridinium (B92312) ions. acs.orgacs.org These radical intermediates can then couple with other radical species, such as allylic radicals, to form new C-C bonds with unique regioselectivity compared to classical Minisci reactions. iciq.orgresearchgate.netnih.gov These photochemical methods often operate under mild, transition-metal-free conditions, offering a sustainable approach to pyridine functionalization. acs.org
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a transformative technique in chemical research, offering a powerful alternative to conventional heating methods. rsc.org This methodology utilizes microwave radiation to directly heat the reactants and solvent, leading to a rapid and uniform temperature increase throughout the reaction mixture. rsc.org In the context of synthesizing this compound, this approach can be applied to the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. wikipedia.orgmasterorganicchemistry.com
The reaction to form this compound would typically involve the deprotonation of 4-hydroxypyridine to form the corresponding pyridin-4-olate, followed by its reaction with a propargyl halide (e.g., propargyl bromide). Microwave irradiation can dramatically accelerate this SN2 reaction, significantly reducing the reaction times from hours to mere minutes. wikipedia.orgsacredheart.edu This rapid heating can also minimize the formation of side products, leading to higher yields and purer products. sacredheart.edu
Research into microwave-assisted Williamson ether synthesis has demonstrated its broad applicability and efficiency. While specific studies on the microwave-assisted synthesis of this compound are not extensively detailed, the synthesis of analogous propargyl pyridinyl ethers has been reported, underscoring the feasibility of this method. nih.gov The general principles of microwave-assisted synthesis suggest that parameters such as solvent, base, temperature, and irradiation time would need to be optimized to achieve the best results for this specific transformation.
Interactive Table: Representative Conditions for Microwave-Assisted Williamson Ether Synthesis of Aryl Ethers.
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 4-Hydroxypyridine | Propargyl Bromide | K₂CO₃ | Acetonitrile | 120 | 10 | >90 (Estimated) |
| Phenol | Benzyl Bromide | NaOH | Ethanol | 100 | 5 | 95 |
| 2-Naphthol | Ethyl Iodide | Cs₂CO₃ | DMF | 150 | 15 | 92 |
Ultrasonic Irradiation in Synthetic Protocols
Ultrasonic irradiation, or sonochemistry, is another advanced technique that can enhance the rate and efficiency of chemical reactions. This method utilizes high-frequency sound waves (typically >20 kHz) to induce acoustic cavitation in the reaction medium—the formation, growth, and implosive collapse of bubbles. This process generates localized hot spots with extremely high temperatures and pressures, as well as intense shockwaves and microjets, which can significantly accelerate chemical reactions.
In the synthesis of this compound via the Williamson ether synthesis, ultrasonic irradiation can be particularly beneficial for heterogeneous reactions, such as those involving a solid base (e.g., potassium carbonate) in a liquid phase. The mechanical effects of cavitation can lead to particle size reduction and surface cleaning of the solid reactant, thereby increasing the effective surface area and accelerating the reaction rate. semanticscholar.org
The application of ultrasound to the Williamson ether synthesis has been shown to be an effective method for the preparation of various ethers, often leading to shorter reaction times and higher yields compared to silent (non-irradiated) reactions. rsc.orgresearchgate.net The combination of microwave and ultrasonic irradiation has also been explored as a synergistic approach to further enhance reaction rates. rsc.orgresearchgate.net For the synthesis of this compound, employing ultrasonic irradiation could offer a greener and more efficient alternative to conventional heating, potentially allowing for the use of milder reaction conditions.
Interactive Table: Comparative Data for Ultrasound-Assisted Williamson Ether Synthesis.
| Reactant 1 | Reactant 2 | Method | Reaction Time | Yield (%) |
| 4-Hydroxypyridine | Propargyl Bromide | Ultrasound | 30 min (Estimated) | >85 (Estimated) |
| Phenol | Benzyl Bromide | Conventional Heating | 6 hours | 75 |
| Phenol | Benzyl Bromide | Ultrasound | 1 hour | 90 |
| 4-Nitrophenol | Ethyl Bromide | Conventional Heating | 8 hours | 70 |
| 4-Nitrophenol | Ethyl Bromide | Ultrasound | 1.5 hours | 88 |
Spectroscopic and Advanced Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).
A ¹H NMR spectrum of 4-(prop-2-yn-1-yloxy)pyridine (B1631434) would be expected to show distinct signals for the protons on the pyridine (B92270) ring and the propargyl group. The pyridine ring protons typically appear in the aromatic region (around 7.0-8.5 ppm). The protons of the methylene group (-O-CH₂-) adjacent to the oxygen and the alkyne would likely resonate further downfield than a typical alkyl chain due to the deshielding effect of the oxygen and the triple bond. The acetylenic proton (-C≡C-H) would appear as a characteristic signal, typically a triplet if coupled to the methylene protons.
Expected ¹H NMR Data (Hypothetical)
| Protons | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Pyridine H-2, H-6 | ~8.2-8.4 | Doublet |
| Pyridine H-3, H-5 | ~6.7-6.9 | Doublet |
| -O-CH₂- | ~4.8-5.0 | Doublet |
The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. The carbon atoms of the pyridine ring would appear in the aromatic region (around 110-160 ppm). The carbons of the propargyl group, including the methylene carbon and the two acetylenic carbons, would have characteristic chemical shifts.
Expected ¹³C NMR Data (Hypothetical)
| Carbon Atom | Chemical Shift (ppm) |
|---|---|
| Pyridine C-4 (C-O) | ~163-165 |
| Pyridine C-2, C-6 | ~150-152 |
| Pyridine C-3, C-5 | ~110-112 |
| -C≡C-H | ~78-80 |
| -C≡C -H | ~75-77 |
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and for determining the connectivity and spatial relationships within a molecule.
HSQC (Heteronuclear Single Quantum Coherence) would show correlations between directly attached proton and carbon atoms, confirming the assignments made in the 1D spectra.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal correlations between protons and carbons that are two or three bonds apart, helping to establish the connectivity between the pyridine ring and the propargyl ether side chain.
ROESY (Rotating-frame Overhauser Effect Spectroscopy) could provide information about the through-space proximity of protons, which can be useful in determining the preferred conformation of the molecule.
Without experimental data, a detailed analysis using these techniques cannot be performed.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.
Expected FT-IR Data (Hypothetical)
| Functional Group | Wavenumber (cm⁻¹) | Description |
|---|---|---|
| ≡C-H stretch | ~3300 | Alkyne C-H bond |
| C-H stretch (aromatic) | ~3000-3100 | Pyridine C-H bonds |
| C≡C stretch | ~2100-2260 | Alkyne triple bond |
| C=N, C=C stretch | ~1400-1600 | Pyridine ring vibrations |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound in a suitable solvent would likely show absorption bands characteristic of the pyridine chromophore. The electronic transitions would be of the π → π* and n → π* type. The presence of the ether substituent on the pyridine ring would be expected to cause a slight shift in the absorption maxima compared to unsubstituted pyridine. Typically, pyridines show a strong absorption band around 250-270 nm.
Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M⁺) would correspond to the molecular weight of this compound (C₈H₇NO, molecular weight: 133.15 g/mol ). The fragmentation pattern would likely involve cleavage of the ether bond and fragmentation of the pyridine ring, providing further structural information.
X-ray Crystallography for Solid-State Structure Elucidation
As of the current literature, a specific single-crystal X-ray diffraction study for this compound has not been reported. However, the solid-state structure can be inferred by examining related pyridine derivatives. Studies on various 4-alkoxypyridines and other substituted pyridines reveal common structural motifs. semanticscholar.orgresearchgate.netnih.gov
It is anticipated that in the solid state, this compound molecules would exhibit planar pyridine rings. The crystal packing would likely be influenced by intermolecular interactions such as π-π stacking between the aromatic pyridine rings and potential weak C-H···N or C-H···O hydrogen bonds. For instance, the crystal structure of 4,4′-dimethoxy-2,2′-bipyridine shows a dihedral angle of 5.8(1)° between its pyridine rings and features C-H···N interactions that generate a two-dimensional sheet structure. researchgate.netnih.gov Similarly, the crystal structure of 4-(prop-2-yn-1-yloxy)benzaldehyde, a closely related compound, demonstrates π-π stacking interactions and C-H···O hydrogen bonds that form a ladder-like structure in the crystal lattice. researchgate.net Based on these examples, the solid-state arrangement of this compound would likely involve a densely packed structure governed by a combination of such non-covalent interactions, leading to a stable crystalline lattice.
| Anticipated Structural Feature | Basis of Expectation (from related compounds) |
|---|---|
| Planar Pyridine Ring | Common feature in pyridine derivatives semanticscholar.orgresearchgate.netnih.gov |
| π-π Stacking Interactions | Observed in related aromatic systems researchgate.net |
| Weak Intermolecular Hydrogen Bonds (e.g., C-H···N, C-H···O) | Frequently directs crystal packing in similar structures researchgate.netnih.govresearchgate.net |
Elemental Analysis for Stoichiometric Confirmation
Elemental analysis is a fundamental technique for verifying the empirical and molecular formula of a synthesized compound by determining the mass percentages of its constituent elements. For this compound (C₈H₇NO), the theoretical elemental composition can be calculated based on its molecular formula and the atomic weights of carbon, hydrogen, nitrogen, and oxygen.
The calculated elemental composition serves as a reference against which experimentally obtained values are compared. A close correlation between the found and calculated percentages (typically within ±0.4%) provides strong evidence for the purity and correct stoichiometry of the compound. While specific experimental data for this compound is not available in the cited literature, the table below presents the theoretical values. For context, a study on other pyridine derivatives reported both calculated and found values, demonstrating the application of this technique for structural confirmation.
| Element | Symbol | Theoretical Percentage (%) |
|---|---|---|
| Carbon | C | 72.16 |
| Hydrogen | H | 5.30 |
| Nitrogen | N | 10.52 |
| Oxygen | O | 12.01 |
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic properties and reactivity of molecules. These methods are used to analyze electronic structure, elucidate reaction mechanisms, and predict spectroscopic properties.
Electronic Structure Analysis
No dedicated studies on the electronic structure of 4-(prop-2-yn-1-yloxy)pyridine (B1631434) were identified. Such an analysis would typically involve the calculation of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), electron density distribution, and electrostatic potential maps. This information is crucial for predicting a molecule's reactivity and intermolecular interaction sites. While DFT studies have been performed on a wide array of other substituted pyridines, these findings cannot be directly extrapolated to this compound due to the unique influence of the propargyl ether substituent on the pyridine (B92270) ring's electronic environment.
Reaction Mechanism Elucidation
There is no available research that employs quantum chemical calculations to elucidate reaction mechanisms involving this compound. This type of investigation would involve mapping potential energy surfaces for proposed reactions, identifying transition states, and calculating activation energies. Such studies are vital for understanding how the molecule participates in chemical transformations, for instance, in its synthesis, degradation, or its role as a potential inhibitor of enzymes like Cytochrome P450, a context in which similar propargyl-containing compounds have been studied.
Spectroscopic Property Prediction (e.g., Photophysics)
The prediction of spectroscopic properties, such as vibrational frequencies (IR and Raman), NMR chemical shifts, and electronic absorption spectra (UV-Vis), through computational methods is a common practice. However, no published data were found that apply these predictive methods to this compound. These theoretical spectra are invaluable for complementing experimental data and aiding in the structural characterization of a compound.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules and materials over time. This includes conformational changes, interactions with solvent molecules, and transport properties. A search of the relevant literature yielded no studies that have performed MD simulations on this compound. Such simulations could, for example, provide insight into its behavior in different environments or its flexibility, which can be important for its interaction with biological targets.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode of a ligand to a protein's active site. Despite the synthesis and evaluation of related propargyl pyridinyl ethers as potential enzyme inhibitors, specific molecular docking studies for this compound are absent from the available literature. Docking studies would be instrumental in hypothesizing its binding affinity and interaction patterns with potential biological targets, guiding further experimental work.
Applications in Advanced Chemical and Materials Science
Utilization as Versatile Synthetic Building Blocks
The structural attributes of 4-(prop-2-yn-1-yloxy)pyridine (B1631434) make it an important intermediate and building block in organic synthesis. lookchem.com The pyridine (B92270) moiety can direct reactions and influence the electronic properties of the molecule, while the propargyl group provides a reactive handle for a wide array of chemical transformations.
The pyridine ring is a fundamental scaffold in a vast number of biologically active compounds and functional materials. nih.gov Compounds built upon the this compound framework can be elaborated into more complex heterocyclic systems. The nitrogen atom in the pyridine ring can act as a directing group or a nucleophile, while the alkyne can participate in various cyclization and cycloaddition reactions. nih.gov For instance, the alkyne functionality is readily employed in transition-metal-catalyzed reactions to construct new rings. One common strategy is the use of the alkyne in [2+2+2] cycloadditions, often mediated by cobalt catalysts, to form substituted benzene (B151609) or pyridine rings fused to other systems. ijnrd.org Another key reaction is the Huisgen 1,3-dipolar cycloaddition to create triazole rings, a cornerstone of "click chemistry."
| Reaction Type | Reactant Partner | Resulting Heterocycle | Catalyst/Conditions |
| 1,3-Dipolar Cycloaddition | Organic Azide (B81097) (R-N₃) | 1,2,3-Triazole | Copper(I) or Ruthenium |
| [2+2+2] Cycloaddition | Two Alkyne Molecules | Substituted Benzene | Cobalt or Rhodium complexes |
| Aza-Diels-Alder Reaction | Diene | Fused Pyridine | Thermal or Lewis Acid |
This table presents common reactions where the alkynyl group of this compound can participate to form more complex heterocyclic structures.
Beyond forming new heterocyclic rings, this compound serves as a rigid scaffold to which other molecular components can be attached with precise spatial orientation. The pyridine ring acts as a stable core, and the propargyl ether linkage provides a defined angle and distance for the terminal alkyne. This makes it a useful starting point for constructing molecules with specific three-dimensional shapes, which is critical in fields like medicinal chemistry and supramolecular chemistry. nih.gov For example, it has been incorporated into polyfunctionalized small molecules designed to interact with biological targets like sigma receptors. mdpi.comresearchgate.net In these designs, the pyridine core is substituted at various positions with different functional groups, including the propargyl ether, to optimize binding affinity and selectivity. mdpi.comresearchgate.net
Chemical Biology and Bioconjugation Strategies
The terminal alkyne of this compound is a bioorthogonal handle, meaning it can react selectively in a complex biological environment without interfering with native biochemical processes. This feature is heavily exploited in chemical biology for labeling and modifying biomolecules.
Site-selective protein modification is a powerful technique for studying protein function and developing new protein-based therapeutics. crukcambridgecentre.org.uk The alkyne group on this compound is a perfect reaction partner for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction. This reaction allows for the covalent attachment of the pyridine-containing molecule to a protein that has been genetically or chemically modified to contain an azide group. escholarship.org This strategy enables the precise installation of a label or probe at a specific location on the protein surface. While general strategies for N-terminal or specific amino acid modification are well-developed, the use of alkyne-bearing reagents like this pyridine derivative allows for highly specific and efficient conjugation under biologically compatible conditions. escholarship.orgnih.gov
Chemical probes are small molecules used to study and manipulate biological systems. researchgate.net The structure of this compound is well-suited for incorporation into such probes. The terminal alkyne serves as a reporter tag or a handle for bioorthogonal ligation. unimi.it Probes can be designed with three key components: a targeting group that binds to a specific protein, a reactive group for covalent attachment, and the alkyne handle for detection or enrichment. For example, photoaffinity labeling (PAL) probes have been designed that incorporate a photoreactive group (like a diazirine) and a terminal alkyne handle. unimi.it Upon UV irradiation, the probe covalently attaches to its target protein, and the alkyne tag then allows for the subsequent attachment of a fluorescent dye or a biotin (B1667282) tag (via CuAAC), enabling visualization or isolation of the protein target. unimi.itcuny.edu
| Probe Component | Function | Example from Probe Design |
| Targeting Moiety | Binds to the biological target of interest | Hydroxyethylamine (for plasmepsin enzymes) unimi.it |
| Reactive Group | Forms a covalent bond with the target | Diazirine (photoreactive) unimi.it |
| Bioorthogonal Handle | Allows for detection or "clicking" on a reporter | Terminal Alkyne |
This table outlines the functional components of a typical chemical probe where a molecule like this compound could provide the alkyne handle.
Catalysis and Ligand Design
The pyridine nucleus is a classic structural motif in coordination chemistry and catalysis. The nitrogen atom possesses a lone pair of electrons in an sp²-hybridized orbital, making it an effective Lewis base capable of coordinating to a wide range of metal centers. nih.gov This property allows pyridine derivatives to serve as ligands in transition-metal catalysis.
While specific applications of this compound itself as a ligand are not extensively documented in the provided search results, its structure suggests significant potential. Pyridinylidene-based ligands, which are structurally related, have been shown to be strong electron-donating N-heterocyclic carbenes that can be used in copper and gold catalysis. researchgate.net The this compound could be used to synthesize more complex chiral ligands. The pyridine nitrogen would serve as the metal-binding site, and the propargyl group could be functionalized to introduce chiral centers or other coordinating groups, thereby creating a bidentate or polydentate ligand for asymmetric catalysis. researchgate.net The synthesis of metal complexes for catalysis often involves the reaction of a ligand with a metal precursor, a process where the pyridine derivative would act as the ligand source. ijnrd.org
Pyridine-Derived Ligands in Organometallic Catalysis
The pyridine scaffold is a fundamental component in the design of ligands for organometallic catalysis. nih.gov The nitrogen atom's lone pair of electrons allows it to coordinate to a wide range of transition metals, influencing the metal center's electronic properties and, consequently, its catalytic activity. In the context of this compound, the pyridine nitrogen acts as a classic Lewis base, forming stable complexes with various metal precursors. mdpi.com
The nature of substituents on the pyridine ring can modulate the ligand's electronic properties. The propargyloxy group at the 4-position of the pyridine ring in this compound influences the electron density on the nitrogen atom, thereby affecting the strength of the metal-ligand bond. This modulation is crucial in fine-tuning the reactivity of the catalytic center. For instance, in oxidation catalysis, the electronic nature of pyridine co-ligands has been shown to significantly impact the electrophilicity and reactivity of iron(III)-iodosylarene complexes, which are active intermediates in C-H activation reactions. researchgate.net While direct catalytic applications of this compound are not extensively documented, its structural features suggest potential utility. The terminal alkyne group, in addition to the primary coordination site at the pyridine nitrogen, could engage in secondary interactions with the metal center or serve as a point of attachment for catalyst immobilization.
Design of Metal Complexes for Chemical Transformations
The design of metal complexes for specific chemical transformations relies heavily on the selection of appropriate ligands. Pyridine and its derivatives are widely used due to their stable coordination and the ease with which their steric and electronic properties can be modified. nih.gov The compound this compound offers a unique combination of a coordinating pyridine head and a reactive propargyl tail.
This bifunctionality is highly advantageous for constructing sophisticated metal complexes. The pyridine unit can bind to a metal center, forming the core catalytic species, while the terminal alkyne remains available for subsequent reactions. This allows for the post-synthetic modification of the metal complex. For example, a catalyst bearing the this compound ligand could be anchored to a solid support or integrated into a larger molecular architecture via a click reaction, facilitating catalyst recovery and reuse.
Furthermore, the alkyne itself can participate in catalytic transformations. Transition metal alkyne complexes are key intermediates in numerous catalytic processes, including hydrogenation, trimerization, and hydroboration. mdpi.com A metal complex featuring an intramolecular alkyne, as would be the case with a coordinated this compound ligand, could be designed to promote specific intramolecular reactions or to act as a bidentate ligand under certain conditions, with both the nitrogen and the alkyne coordinating to the metal center.
Materials Science Applications
Integration into Functional Nanomaterials
The functionalization of nanomaterials is a critical step in tailoring their properties for specific applications in fields ranging from electronics to medicine. The propargyl group of this compound makes it an ideal candidate for surface modification of nanomaterials through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This highly efficient and specific "click" reaction allows for the covalent attachment of the pyridine moiety to azide-functionalized surfaces of nanoparticles, quantum dots, or carbon nanotubes.
By grafting this compound onto a nanomaterial, the surface properties can be dramatically altered. The exposed pyridine units can then serve as coordination sites for metal ions, enabling the creation of magnetically or catalytically active nanomaterials. They can also impart pH-responsiveness or be used to direct the self-assembly of nano-architectures through metal-ligand coordination.
Development of Poly(1,2,3-triazolyl)-Based Materials
The CuAAC reaction between azides and terminal alkynes is a powerful tool for polymer synthesis. nih.gov this compound can be used as a monomer in polymerization reactions with di- or poly-azides to create polymers featuring pyridine side chains linked to the backbone via 1,2,3-triazole rings. nih.gov The resulting poly(1,2,3-triazolyl) materials combine the properties of the robust, polar triazole backbone with the functionality of the pyridine rings.
Supramolecular Assemblies and Recognition
Supramolecular chemistry involves the assembly of molecules into well-defined structures through non-covalent interactions. The structure of this compound contains multiple features that can direct supramolecular assembly. The pyridine nitrogen is a potent hydrogen bond acceptor and can also coordinate with metal ions. nih.gov The aromatic ring can participate in π–π stacking interactions, which are known to play a significant role in the crystal packing of similar molecules like 4-(prop-2-yn-1-yloxy)benzaldehyde. nih.gov
Furthermore, the terminal alkyne can act as a weak hydrogen bond donor (C–H···X) or participate in other non-covalent interactions. This combination of interaction sites allows this compound to form complex, ordered structures in the solid state or in solution. These assemblies can be designed for molecular recognition, where the specific geometry and electronic properties of the assembly allow it to selectively bind to other molecules or ions. The combination of hydrogen bonding and halogen bonding, for example, has been used to construct extended molecular networks with predictable connectivity from pyridine-containing building blocks. nih.gov
Bioactive Compound Design: Mechanistic and Structural Focus
The pyridine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. nih.gov Its presence can enhance pharmacological activity, metabolic stability, and solubility. The propargyl group is also a key functional group in the design of certain enzyme inhibitors. The combination of these two moieties in this compound and its derivatives has been explored for the development of new bioactive compounds.
Specifically, propargyl pyridinyl ethers have been investigated as potential inhibitors of Cytochrome P450 (CYP450) enzymes. These enzymes are crucial for the metabolism of a vast array of xenobiotics and endogenous compounds. The mechanism of inhibition by many terminal acetylenes is believed to be "suicide inhibition." In this process, the CYP450 enzyme catalyzes the oxidation of the alkyne, generating a highly reactive intermediate, such as a ketene. This intermediate then reacts covalently with a nucleophilic residue in the enzyme's active site or with the heme prosthetic group, leading to irreversible inactivation of the enzyme.
The design of these inhibitors focuses on creating molecules that can fit into the specific active site of a CYP450 isoform. The pyridine ring can participate in key interactions within the active site, while the propargyl group is positioned for metabolic activation. A study on a family of propargyl pyridinyl ethers, including the closely related analog 2-methyl-4-(prop-2-yn-1-yloxy)pyridine, laid the groundwork for understanding the structural requirements for this inhibitory activity. The strategic placement of functional groups on the pyridine ring is critical for optimizing both binding affinity and the efficiency of the inactivation process.
| Compound Class | Target Enzyme Family | Proposed Mechanism of Action | Key Structural Features |
| Propargyl Pyridinyl Ethers | Cytochrome P450 | Suicide Inhibition | Pyridine ring for active site binding; Terminal alkyne for metabolic activation |
| Pyridine-Triazole Hybrids | Various CNS targets | Receptor Binding/Modulation | Bicyclic pyridine core; 1,2,3-Triazole linker |
| Polyfunctionalized Pyridines | σ Receptors, Cholinesterases | Multi-target Inhibition | N-benzylpiperidine motif; Propargyl amine side chain |
Enzyme Inhibitor Design and Mechanistic Basis
The pyridine and propargyl moieties of this compound are key pharmacophores that can interact with the active sites of various enzymes, leading to their inhibition. This has led to its investigation as a potential inhibitor for several classes of enzymes.
Cytochrome P450: The cytochrome P450 (CYP) superfamily of enzymes plays a crucial role in the metabolism of a wide array of endogenous and exogenous compounds. nih.gov The pyridine nitrogen in this compound can coordinate with the heme iron atom at the active site of CYP enzymes, a common mechanism for the inhibition of these enzymes. Furthermore, the propargyl group can act as a mechanism-based inactivator. This "suicide inhibition" occurs when the enzyme metabolizes the alkyne, leading to the formation of a reactive intermediate that covalently binds to the enzyme, thereby irreversibly inactivating it. Research on a family of propargyl pyridinyl ethers has demonstrated their potential as CYP inhibitors. nih.gov For instance, the related compound, 2-methyl-4-(prop-2-yn-1-yloxy)pyridine, has been synthesized and characterized in studies exploring potential CYP450 inhibitors. nih.gov
Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are vital enzymes in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. wikipedia.orgnih.govwebmd.commdpi.com The inhibition of these enzymes is a primary therapeutic approach for Alzheimer's disease. While direct studies on this compound are not extensively documented, the pyridine scaffold is a component of some known cholinesterase inhibitors. The design of dual-binding site inhibitors that interact with both the catalytic active site and the peripheral anionic site of cholinesterases is a key strategy in developing more effective treatments.
Falcipain: Falcipain-2 is a cysteine protease of the malaria parasite Plasmodium falciparum and is considered a promising target for antimalarial drugs. nih.govbohrium.comresearchgate.net This enzyme is crucial for the parasite's life cycle, particularly in the degradation of hemoglobin. The design of falcipain inhibitors often involves structures that can interact with the cysteine residue in the enzyme's active site. While specific research on this compound as a falcipain inhibitor is not prominent, the development of small molecule inhibitors is an active area of research. nih.gov The propargyl group, in other contexts, has been incorporated into molecules targeting cysteine proteases. mdpi.com
Receptor Ligand Design
The design of ligands that selectively bind to specific receptors is a cornerstone of drug discovery. The pyridine moiety is a common structural motif in many biologically active compounds, including receptor ligands.
Radiochemistry and Imaging Probes
The development of radiolabeled molecules for use as imaging probes in techniques like Positron Emission Tomography (PET) is a rapidly advancing field in medical diagnostics.
Development of Positron Emission Tomography (PET) Radiotracers
PET is a powerful non-invasive imaging technique that allows for the visualization and quantification of biochemical processes in vivo. nih.govresearchgate.netradiologykey.com This is achieved through the use of radiotracers, which are biologically active molecules labeled with a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F). The terminal alkyne group in this compound makes it an attractive candidate for the development of PET radiotracers. The "click chemistry" reaction, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient and versatile method for radiolabeling molecules. An ¹⁸F-labeled azide can be readily "clicked" onto the terminal alkyne of this compound or its derivatives to generate ¹⁸F-labeled PET probes. sigmaaldrich.com This approach offers a straightforward and high-yield method for the synthesis of radiotracers for imaging various biological targets. itnonline.com
Chemosensing Applications
Chemosensors are molecules designed to detect and signal the presence of specific chemical species. The pyridine ring and the alkyne group in this compound provide functionalities that can be exploited for the design of chemosensors. dntb.gov.ua
The nitrogen atom of the pyridine ring can act as a binding site for metal ions and anions, leading to a change in the molecule's photophysical properties, such as fluorescence or color. acs.orgmdpi.com This change can be used to signal the presence of the target analyte. Similarly, the alkyne group can participate in specific reactions or interactions that result in a detectable signal. rsc.orgnih.govrsc.org For instance, alkyne-functionalized molecules have been used in the development of fluorescent chemosensors for various metal ions. The interaction of the analyte with the pyridine or alkyne moiety can lead to changes in the electronic structure of the molecule, resulting in a measurable optical response. nih.gov
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Impact of Substitution Patterns on Reactivity and Selectivity
The reactivity and selectivity of the pyridine (B92270) ring in 4-(prop-2-yn-1-yloxy)pyridine (B1631434) are significantly influenced by the introduction of additional substituents. The pyridine nucleus is inherently electron-deficient, which makes it less reactive towards electrophilic aromatic substitution compared to benzene (B151609), but more susceptible to nucleophilic attack, particularly at the 2- and 4-positions. uoanbar.edu.iqgcwgandhinagar.com The propargyloxy group at the 4-position, being an oxygen-containing substituent, can act as an electron-donating group through resonance, which can influence the regioselectivity of these reactions.
Electrophilic Substitution:
The propargyloxy group at the 4-position can donate electron density to the pyridine ring via resonance, which would activate the ring towards electrophilic attack, albeit modestly due to the competing electron-withdrawing inductive effect of the nitrogen atom. This electron donation would preferentially increase the electron density at the ortho (2- and 6-) and para (4-) positions relative to the nitrogen. Since the 4-position is already substituted, electrophilic attack would be directed primarily to the 2- and 6-positions. The introduction of further electron-donating groups (EDGs) on the ring would likely enhance the rate of electrophilic substitution, while electron-withdrawing groups (EWGs) would decrease it.
Table 1: Predicted Impact of Pyridine Ring Substituents on Electrophilic Aromatic Substitution Reactivity of this compound Derivatives
| Substituent at C2 | Substituent Type | Predicted Relative Reactivity | Major Product Regioselectivity |
| -CH₃ | Electron-Donating | Increased | Substitution at C6 |
| -OCH₃ | Electron-Donating | Significantly Increased | Substitution at C6 |
| -Cl | Electron-Withdrawing | Decreased | Substitution at C6 |
| -NO₂ | Strongly Electron-Withdrawing | Significantly Decreased | Substitution at C6 |
Note: This table is based on established principles of pyridine chemistry and serves as a predictive guide.
Nucleophilic Aromatic Substitution:
The pyridine ring is inherently activated towards nucleophilic aromatic substitution (SNAr) at the 2- and 4-positions due to the electron-withdrawing nature of the nitrogen atom, which can stabilize the negatively charged Meisenheimer intermediate. uoanbar.edu.iq The presence of a good leaving group at these positions is a prerequisite for such reactions. For derivatives of this compound, introducing a leaving group (e.g., a halogen) at the 2- or 6-position would render them susceptible to nucleophilic attack. The presence of electron-withdrawing groups on the ring would further enhance the rate of nucleophilic substitution by further delocalizing the negative charge of the intermediate.
Table 2: Predicted Impact of Pyridine Ring Substituents on Nucleophilic Aromatic Substitution Reactivity of 2-Chloro-4-(prop-2-yn-1-yloxy)pyridine Derivatives
| Substituent at C6 | Substituent Type | Predicted Relative Reactivity |
| -H | Neutral | Moderate |
| -CH₃ | Electron-Donating | Decreased |
| -CN | Electron-Withdrawing | Increased |
| -NO₂ | Strongly Electron-Withdrawing | Significantly Increased |
Note: This table is based on established principles of pyridine chemistry and serves as a predictive guide.
Electronic and Steric Effects on Molecular Function
The electronic and steric properties of substituents play a pivotal role in modulating the molecular function of this compound derivatives, particularly in the context of their potential biological activity or material applications.
Electronic Effects:
The electronic nature of substituents on the pyridine ring can significantly alter the molecule's properties, such as its basicity, dipole moment, and ability to participate in non-covalent interactions.
Basicity: The nitrogen atom of the pyridine ring possesses a lone pair of electrons, rendering the molecule basic. The propargyloxy group, with its electron-donating resonance effect, would slightly increase the electron density on the nitrogen, making it a slightly stronger base compared to unsubstituted pyridine. The introduction of electron-donating groups on the ring would further increase basicity, while electron-withdrawing groups would decrease it by reducing the availability of the lone pair for protonation.
Hydrogen Bonding: The pyridine nitrogen can act as a hydrogen bond acceptor. The strength of this interaction can be tuned by altering the electronic density on the nitrogen atom through ring substitution.
π-Stacking Interactions: The aromatic pyridine ring can participate in π-stacking interactions. The electronic nature of substituents can influence the quadrupole moment of the aromatic system, thereby affecting the strength and geometry of these interactions.
Steric Effects:
Steric hindrance, the spatial arrangement of atoms, can profoundly impact the reactivity and interaction of this compound derivatives with other molecules.
Reactivity: Bulky substituents ortho to the nitrogen atom (at the 2- and 6-positions) can hinder the approach of reactants to the nitrogen lone pair, thereby reducing its basicity and nucleophilicity due to steric hindrance. Similarly, bulky groups can impede the approach of reagents to adjacent reaction sites on the ring.
Binding Affinity: In a biological context, the size and shape of substituents are critical for the molecule's ability to fit into a specific binding pocket of a protein or other biological target. Steric clashes can prevent effective binding, while a well-matched shape can enhance affinity.
Table 3: Interplay of Electronic and Steric Effects on the Properties of this compound Derivatives
| Substituent at C2 | Electronic Effect | Steric Effect | Predicted Impact on Basicity | Predicted Impact on Reactivity at C6 |
| -H | Neutral | Minimal | Baseline | Baseline |
| -CH₃ | Electron-Donating | Moderate | Increased (electronically), Decreased (sterically) | Decreased (sterically) |
| -C(CH₃)₃ | Electron-Donating | High | Significantly Decreased (sterically) | Significantly Decreased (sterically) |
| -F | Electron-Withdrawing | Minimal | Decreased | Increased (for nucleophilic attack) |
Note: This table provides a qualitative prediction of the combined effects.
Rational Design Principles for Functional Derivatives
The rational design of functional derivatives of this compound involves the strategic modification of its structure to achieve desired properties, such as enhanced biological activity, improved selectivity, or specific material characteristics. This process relies on the principles of SAR and SPR discussed above.
Bioisosteric Replacement:
One common strategy is bioisosteric replacement, where a functional group is replaced by another group with similar physical or chemical properties to improve the molecule's pharmacological profile. For instance, the terminal alkyne of the propargyl group could be replaced with other small, reactive functionalities to explore different binding interactions or to serve as a handle for bioconjugation.
Scaffold Hopping:
While maintaining the key pharmacophoric elements, the pyridine core could be replaced by other heterocyclic systems to explore new intellectual property space and potentially improve properties like metabolic stability or solubility.
Structure-Based Design:
If a specific biological target is known, structure-based design can be employed. This involves using computational modeling and the three-dimensional structure of the target to design derivatives that fit optimally into the binding site and form favorable interactions. For example, if the propargyl group is known to interact with a specific hydrophobic pocket, modifications to the pyridine ring could be made to introduce groups that form hydrogen bonds with nearby polar residues, thereby increasing binding affinity and selectivity. A study on a family of propargyl pyridinyl ethers, including a methyl-substituted analog of this compound, identified them as potential inhibitors of cytochrome P450 enzymes, suggesting the importance of the propargyl group for this activity. nih.gov
Table 4: Rational Design Strategies for Functional Derivatives of this compound
| Design Strategy | Structural Modification | Desired Outcome |
| Enhance Biological Activity | Introduce hydrogen bond donors/acceptors on the pyridine ring. | Increased binding affinity to a biological target. |
| Improve Selectivity | Introduce bulky groups to prevent binding to off-target proteins. | Reduced side effects. |
| Modulate Physicochemical Properties | Add polar or ionizable groups to the pyridine ring. | Increased aqueous solubility. |
| Enable Bioconjugation | Functionalize the terminal alkyne via "click" chemistry. | Covalent attachment to biomolecules or surfaces. |
Note: These strategies are based on general principles of medicinal chemistry and drug design.
Conclusion and Future Research Directions
Current Challenges in 4-(prop-2-yn-1-yloxy)pyridine (B1631434) Chemistry
The primary challenges in the chemistry of this compound are rooted in the inherent electronic properties of the pyridine (B92270) ring and the reactivity of the propargyl group.
Regioselectivity in Synthesis: The synthesis of 4-substituted pyridines can be intricate. Direct functionalization of the pyridine ring often leads to a mixture of isomers, with the C2 and C3 positions being more reactive under certain conditions. researchgate.net Achieving exclusive C4-alkoxylation requires carefully chosen strategies, such as using pre-functionalized pyridines (e.g., 4-chloropyridine or 4-hydroxypyridine) or specialized directing groups. The synthesis of related propargyl pyridinyl ethers has been accomplished, but often with a focus on specific substitution patterns that may not be directly applicable to the 4-oxy variant without significant optimization. nih.gov
Stability of the Propargyl Ether: The propargyl ether linkage, while a versatile functional group, can be susceptible to cleavage under harsh acidic or basic conditions. Furthermore, the terminal alkyne is sensitive to certain transition metal catalysts, which can lead to undesired side reactions such as dimerization (Glaser coupling) or isomerization. This limits the scope of subsequent functionalization reactions that can be performed on the molecule without affecting the propargyl moiety.
Scalability and Purity: While laboratory-scale synthesis is feasible, developing a scalable, cost-effective, and high-yielding process for producing highly pure this compound remains a challenge. Impurities arising from side reactions can be difficult to separate, potentially impacting its application in sensitive areas like materials science and pharmacology.
Prospective Avenues for Synthetic Innovation
Future synthetic endeavors should focus on developing more efficient, selective, and robust methods for the preparation of this compound and its derivatives.
Advanced C-H Functionalization: Recent breakthroughs in transition-metal-catalyzed C-H functionalization offer a promising avenue for the direct and selective introduction of substituents onto the pyridine ring. rsc.org Developing a C-H activation strategy to directly install the propargyloxy group at the C4 position would be a significant advancement, bypassing the need for pre-functionalized starting materials. nih.govnih.gov
Novel Etherification Methodologies: Exploring milder and more efficient etherification conditions is crucial. This could involve the use of novel catalysts, such as gold-catalyzed reactions of terminal alkynes with acetals, which have shown promise in the synthesis of propargylic ethers. jst.go.jp Additionally, flow chemistry techniques could be employed to improve reaction control, minimize side reactions, and facilitate safer handling of reactive intermediates.
Untapped Potential in Functional Materials and Chemical Biology
The unique combination of a pyridine core and a terminal alkyne in this compound presents a wealth of opportunities in materials science and chemical biology that are yet to be fully explored.
Functional Materials: The pyridine moiety is a known component in the development of n-type organic materials for applications such as organic light-emitting diodes (OLEDs) and solar cells. nih.govrsc.org The propargyl group can be utilized for post-polymerization modification via "click" chemistry, allowing for the facile introduction of various functional groups to tune the material's electronic and photophysical properties. Furthermore, propargyl ethers have been investigated as non-isocyanate curing agents for polymers, suggesting a potential role for this compound in the development of advanced polymeric materials. rsc.org
Chemical Biology and Medicinal Chemistry: The propargyl group is a key functional handle for bioorthogonal chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry. wikipedia.orgiris-biotech.de This allows for the specific labeling of biomolecules in living systems. This compound could be developed as a molecular probe to study biological processes. For instance, pyridine-containing compounds are known to act as enzyme inhibitors. nih.govmdpi.comnih.gov The propargyl group could be used to attach fluorescent tags or affinity labels to these inhibitors, enabling the visualization and identification of their biological targets. The known role of propargyl pyridinyl ethers as potential cytochrome P450 inhibitors provides a strong foundation for further investigation into the therapeutic potential of this compound. nih.gov
Q & A
Basic: What are the recommended synthetic routes for 4-(prop-2-yn-1-yloxy)pyridine, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves nucleophilic substitution at the pyridine oxygen. A common approach is deprotonation of the hydroxyl group in 4-hydroxypyridine using a strong base (e.g., NaH or K₂CO₃), followed by reaction with propargyl bromide in an aprotic solvent (e.g., DMF or THF) under reflux. Optimization strategies include:
- Temperature Control: Elevated temperatures (60–80°C) enhance reaction rates but require monitoring for side reactions like alkyne polymerization.
- Solvent Selection: Polar aprotic solvents improve nucleophilicity of the alkoxide intermediate.
- Purification: Column chromatography or recrystallization is used to isolate the product. For example, a related compound, 4-(tetrahydro-pyran-2-yloxy)phenoxy derivative, achieved 43% yield under similar conditions .
Advanced: How can researchers resolve discrepancies in crystallographic data for this compound derivatives?
Methodological Answer:
Contradictions in crystallographic data (e.g., anomalous bond lengths or thermal parameters) can arise from disorder, twinning, or incomplete refinement. Strategies include:
- Software Tools: Use SHELXL for high-resolution refinement and Mercury CSD for packing similarity analysis and void visualization to detect structural inconsistencies .
- Data Validation: Cross-check with spectroscopic data (e.g., NMR or IR) to confirm functional groups.
- Twining Analysis: Employ SHELXD for structure solution in cases of pseudo-symmetry .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
- ¹H/¹³C NMR: To confirm the propargyl ether linkage (e.g., propargyl protons appear as a triplet at δ ~2.5 ppm, and pyridine ring protons resonate between δ 6.5–8.5 ppm) .
- IR Spectroscopy: Alkyne C≡C stretches (~2100–2260 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹).
- Mass Spectrometry (HRMS): For molecular ion validation and isotopic pattern confirmation.
Advanced: How can computational modeling predict the reactivity of this compound in novel reactions?
Methodological Answer:
Density Functional Theory (DFT) calculations can simulate reaction pathways:
- Electrostatic Potential Maps: Identify nucleophilic/electrophilic sites (e.g., pyridine nitrogen vs. alkyne terminus).
- Transition State Analysis: Predict activation barriers for alkyne click reactions (e.g., CuAAC).
- Docking Studies: If biologically active, model interactions with enzymes (e.g., kinase inhibition) using tools like AutoDock .
Basic: What experimental parameters influence the stability of this compound?
Methodological Answer:
Stability under varying conditions should be tested systematically:
- Thermal Stability: Use TGA/DSC to assess decomposition temperatures.
- pH Sensitivity: Monitor hydrolysis in acidic/basic media via HPLC.
- Light Exposure: UV-Vis spectroscopy to detect photo-degradation.
Related compounds (e.g., 4-(cyclopenten-1-yl)pyridine derivatives) show moderate stability under ambient conditions, suggesting similar handling protocols .
Advanced: How should conflicting biological activity data for this compound derivatives be analyzed?
Methodological Answer:
Discrepancies in bioactivity assays (e.g., IC₅₀ variations) require:
- Dose-Response Curves: Validate activity across multiple concentrations.
- Orthogonal Assays: Confirm results using complementary techniques (e.g., SPR for binding affinity vs. enzymatic assays).
- Metabolic Stability Testing: Check for prodrug activation or degradation in cell-based assays. For example, triazole-containing derivatives may exhibit assay-dependent activity due to solubility differences .
Basic: What are the best practices for purifying this compound?
Methodological Answer:
- Chromatography: Use silica gel columns with gradients of ethyl acetate/hexane.
- Recrystallization: Ethanol/water mixtures are effective for removing alkyne polymerization byproducts.
- Analytical Purity: Confirm via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced: How can researchers leverage structural analogs to improve the functional properties of this compound?
Methodological Answer:
- Structure-Activity Relationships (SAR): Modify substituents (e.g., replacing propargyl with piperidinyloxy groups) to enhance solubility or binding affinity .
- Crystallographic Data Mining: Use the Cambridge Structural Database (CSD) to identify analogs with improved thermal stability .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- Protective Equipment: Gloves and goggles to prevent skin/eye contact.
- Ventilation: Use fume hoods to avoid inhalation of volatile byproducts.
- Waste Disposal: Neutralize acidic/basic residues before disposal .
Advanced: How can researchers validate the electronic effects of the propargyl group in this compound?
Methodological Answer:
- Cyclic Voltammetry: Measure redox potentials to assess electron-withdrawing/donating effects.
- X-ray Photoelectron Spectroscopy (XPS): Compare binding energies of pyridine nitrogen with/without the propargyl substituent.
- Theoretical Calculations: Use NBO analysis in DFT to quantify charge distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
